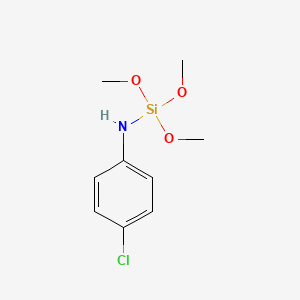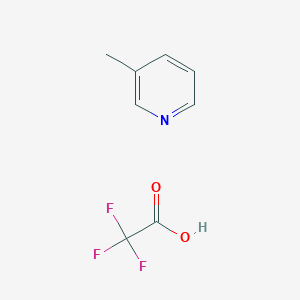
3-methylpyridine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpyridine;2,2,2-trifluoroacetic acid is a compound formed by the combination of 3-methylpyridine and 2,2,2-trifluoroacetic acidIt is a colorless liquid with a strong odor and is classified as a weak base . 2,2,2-Trifluoroacetic acid, on the other hand, is an organofluorine compound with the chemical formula CF3COOH. It is a colorless liquid with a vinegar-like odor and is known for its strong acidity .
Méthodes De Préparation
The synthesis of 3-methylpyridine can be achieved through the reaction of acrolein with ammonia over an oxide-based heterogeneous catalyst . Another method involves the dehydrogenation of 3-methylpiperidine, derived from the hydrogenation of 2-methylglutaronitrile . For 2,2,2-trifluoroacetic acid, it is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Analyse Des Réactions Chimiques
3-Methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 3-pyridinecarboxylic acid . 2,2,2-Trifluoroacetic acid is known for its strong acidity and can participate in reactions such as esterification and amidation . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen .
Applications De Recherche Scientifique
3-Methylpyridine is used as a precursor to agrochemicals, such as chlorpyrifos . It is also used in the synthesis of pharmaceuticals and other pyridine derivatives . 2,2,2-Trifluoroacetic acid is widely used in organic chemistry for various purposes, including as a solvent and a reagent in peptide synthesis . It is also used in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 3-methylpyridine involves its interaction with various molecular targets, including enzymes and receptors. For example, it acts as an inhibitor of stromelysin-1 and collagenase 3 in humans . 2,2,2-Trifluoroacetic acid exerts its effects through its strong acidity, which allows it to participate in various chemical reactions, such as esterification and amidation .
Comparaison Avec Des Composés Similaires
3-Methylpyridine is similar to other methylpyridines, such as 2-methylpyridine and 4-methylpyridine . its unique position of the methyl group on the pyridine ring gives it distinct chemical properties and reactivity . 2,2,2-Trifluoroacetic acid is similar to other haloacetic acids, such as trichloroacetic acid and dichloroacetic acid . Its strong acidity and the presence of fluorine atoms make it unique and highly reactive .
Propriétés
Numéro CAS |
81675-56-1 |
|---|---|
Formule moléculaire |
C8H8F3NO2 |
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
3-methylpyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7N.C2HF3O2/c1-6-3-2-4-7-5-6;3-2(4,5)1(6)7/h2-5H,1H3;(H,6,7) |
Clé InChI |
DNXCQHHCJWQZJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC=C1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



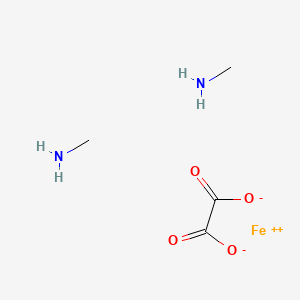
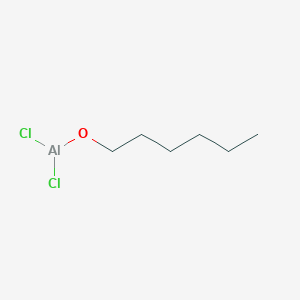


![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
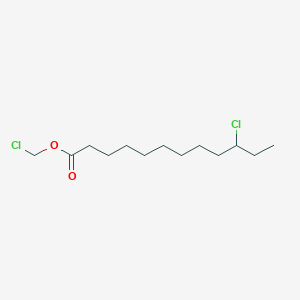
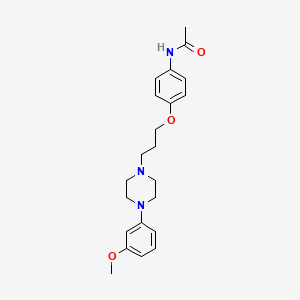

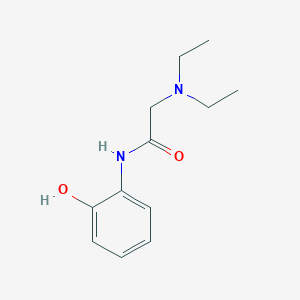
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)
